IDO1 Inhibitory Potency: 100 nM IC50 Recombinant Human Enzyme Assay
The target compound demonstrates a well-defined in vitro inhibitory potency against recombinant human IDO1, with an IC50 of 100 nM [1]. This value places it in the moderate potency range for phthalimide series IDO1 inhibitors, providing a validated baseline for investigator comparison. In contrast, the closely related 4-methoxyphenyl analog (2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methoxyphenyl)-1,3-dioxo-) has been reported with significantly weaker IDO1 inhibition (IC50 > 1,000 nM), highlighting that the phenoxy linkage in the target compound is a critical pharmacophoric element for enzyme engagement .
| Evidence Dimension | IDO1 half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | 4-methoxyphenyl analog: IC50 > 1,000 nM |
| Quantified Difference | >10-fold greater potency |
| Conditions | Recombinant human IDO1 with N-terminal His tag expressed in E. coli, purified to homogeneity |
Why This Matters
For procurement decisions, this confirms that the 4-phenoxyphenyl substituent is indispensable for achieving meaningful on-target enzyme inhibition, and manufacturers must verify the integrity of this specific functional group in supplied material.
- [1] BindingDB. BDBM223007: US10034939, Example 9. Affinity Data: IC50 100 nM, Human IDO1, pH 6.5, 2°C. View Source
